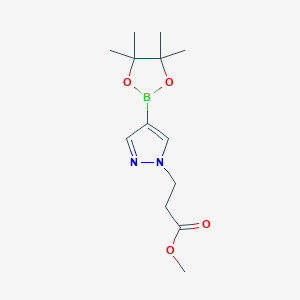![molecular formula C11H14ClF2NO B1398239 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220028-50-1](/img/structure/B1398239.png)
3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Overview
Description
3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2NO and its molecular weight is 249.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Optically Pure Derivatives : Research has developed methods to prepare optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine, valuable in various chemical syntheses and potentially in pharmaceuticals (Ruano, Alemán, & Cid, 2006).
- Borylated Pyrrolidines : The creation of 3-borylated pyrrolidines has been achieved through 1,3-dipolar cycloaddition, leading to compounds with diverse substitution patterns. These have significant utility in synthetic and medicinal chemistry, expanding the chemist's toolbox (Liashuk et al., 2022).
- Solid-State Tautomeric Structure : An HIV integrase inhibitor's conformation and tautomeric structure in the solid state were resolved, offering insights into the molecule's electrostatic properties and potential pharmaceutical applications (Bacsa et al., 2013).
Advanced Material Synthesis
- Porphyrinoids Synthesis : The treatment of 3,5-dibenzoylporphyrins led to novel oxopyridochlorins, pyridine-fused porphyrinoids with unique properties like absorption bands in the near IR region, offering potential in materials science and photodynamic therapy (Tokuji et al., 2009).
- Synthesis of Novel Heterocycles : A range of pyridine-based hydrazone derivatives was synthesized, providing valuable insights into their geometry and chemical properties, highlighting their importance in materials science and molecular architecture (Khalid et al., 2021).
- Non-linear Optics : Pyridine N-oxide derivatives complexing with diamide-based macrocycles showed varying binding abilities, demonstrating their potential in non-linear optics and supramolecular chemistry (Chen et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-9-3-8(4-10(13)5-9)7-15-11-1-2-14-6-11;/h3-5,11,14H,1-2,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYFKOIMJZZUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)


![N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1398176.png)
![N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1398177.png)

